

# Clofezone: A Technical Overview of its Original Therapeutic Strategy for Rheumatic Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Clofezone**, formerly marketed under the trade name Perclusone, was a combination pharmaceutical agent developed for the management of joint and muscular pain, with a primary focus on rheumatic diseases. This document provides an in-depth technical guide on the core pharmacological principles, clinical application, and experimental basis for its intended use in conditions such as rheumatoid arthritis and ankylosing spondylitis. Although no longer on the market, an examination of its components and mechanism of action offers valuable insights into mid-20th-century anti-rheumatic drug development.

**Clofezone** is a combination of two active pharmaceutical ingredients: clofexamide and phenylbutazone.[1][2] Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), provides the primary anti-inflammatory and analgesic effects. Clofexamide is classified as an antidepressant, and its inclusion was based on the hypothesis that it may offer a mild mood-elevating effect to counteract the depressive symptoms often associated with chronic pain.

### **Core Mechanism of Action**

The principal therapeutic effect of **clofezone** in rheumatic diseases is attributable to the phenylbutazone component. Phenylbutazone is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.



## **Signaling Pathway of Phenylbutazone**

The anti-inflammatory effects of phenylbutazone are achieved through the inhibition of the COX pathway, which is pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Phenylbutazone Component of Clofezone.



The role of clofexamide in the anti-rheumatic efficacy of **clofezone** is less defined. It is theorized that its antidepressant properties could help in managing the chronic pain perception and the psychological burden of rheumatic diseases, though direct anti-inflammatory action has not been substantiated.

## **Clinical Efficacy in Rheumatic Diseases**

Clinical investigations of **clofezone**, primarily conducted in the 1970s, demonstrated its efficacy in reducing the symptoms of various rheumatic conditions.

## **Summary of Clinical Trial Data**



| Indication                                                              | Dosage                                      | Duration | Key Efficacy<br>Outcomes                                                                                                                                                                    | Adverse<br>Events                                                                 |
|-------------------------------------------------------------------------|---------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Rheumatoid Arthritis, Ankylosing Spondylitis, Lumbar/Cervical Syndromes | 1200 mg/day<br>(Week 1), then<br>600 mg/day | 4 weeks  | Highly significant decrease in pain, joint swelling, and Erythrocyte Sedimentation Rate (ESR)[1]. ESR decreased by an average of 50%[1].                                                    | Gastrointestinal intolerance (at 1200 mg/day dose)[1].                            |
| Rheumatoid<br>Arthritis (Long-<br>term)                                 | 600 mg/day                                  | 4 years  | More stable remissions and fewer, shorter reactivations compared to other NSAIDs (aspirin, phenylbutazone, indomethacin).                                                                   | Very good<br>tolerance with no<br>side-effects<br>reported in the<br>study group. |
| Osteoarthritis<br>(Knee/Hip)                                            | 1200 mg/day<br>(Week 1), then<br>600 mg/day | 2 weeks  | Significant improvement in pain (at rest and during movement), inflammation, and mobility. Significantly greater reduction in pain during movement and inflammation compared to diclofenac. | Gastrointestinal intolerance leading to discontinuation in some patients.         |



## **Experimental Protocols**

While full, detailed experimental protocols from the original clinical trials are not readily available in contemporary literature, the methodologies can be inferred from the published abstracts and would have followed standard clinical trial designs of the era for anti-rheumatic drugs.

#### **Inferred Clinical Trial Workflow**

The following diagram illustrates a likely workflow for the clinical trials assessing the efficacy and safety of **clofezone**.





Click to download full resolution via product page

Fig. 2: Inferred Clinical Trial Workflow for Clofezone Studies.



Key Assessment Parameters would have likely included:

- Efficacy:
  - Pain intensity (Visual Analog Scale or similar)
  - Joint swelling and tenderness indices
  - Duration of morning stiffness
  - Erythrocyte Sedimentation Rate (ESR) as an inflammatory marker
  - Functional capacity questionnaires
- · Safety:
  - Incidence and severity of adverse events, with a focus on gastrointestinal and hematological effects common to NSAIDs of that class.
  - Clinical laboratory tests (blood counts, liver and kidney function)

## Conclusion

Clofezone was originally intended as a dual-action therapeutic for rheumatic diseases, combining the potent anti-inflammatory effects of phenylbutazone with the potential mood-modulating properties of clofexamide. Clinical data from its time of use suggest it was an effective agent for pain and inflammation relief in conditions like rheumatoid arthritis and osteoarthritis. However, due to the known side-effect profile of phenylbutazone, particularly gastrointestinal and hematological toxicities, and the advent of more selective and safer anti-inflammatory agents, clofezone is no longer marketed. The study of its history and mechanism provides a valuable perspective on the evolution of antirheumatic therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. [Long-term therapy of rheumatoid arthritis with perclusone] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- To cite this document: BenchChem. [Clofezone: A Technical Overview of its Original Therapeutic Strategy for Rheumatic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669204#clofezone-s-original-intended-use-for-rheumatic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com